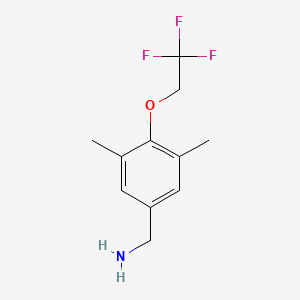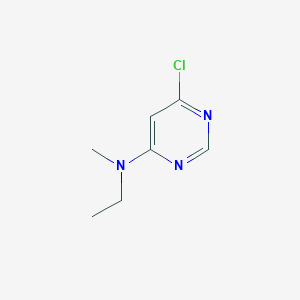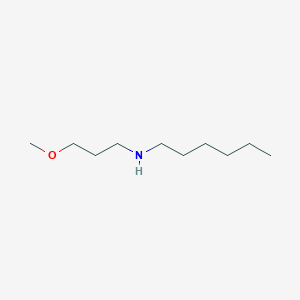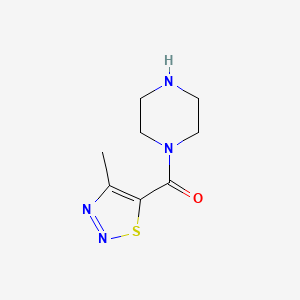
3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine
Descripción general
Descripción
3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a trifluoroethoxy group attached to a benzylamine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine typically involves the reaction of 3,5-dimethyl-4-hydroxybenzylamine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activities and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an amine.
3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring instead of a benzene ring.
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles: These compounds have a similar trifluoroethoxy group but different core structures.
Uniqueness
3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine stands out due to its unique combination of a trifluoroethoxy group and a benzylamine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-9(5-15)4-8(2)10(7)16-6-11(12,13)14/h3-4H,5-6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXNLMPJXHTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(F)(F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)

![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)
![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)


![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)
